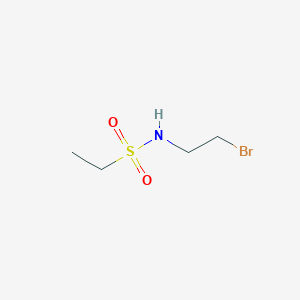
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (4-F3TPC) is an important heterocyclic compound used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Structure and Activity
The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, due to its unique chemical structure, is a focus of scientific research exploring its potential applications in various fields, including medicinal chemistry and material science. Research has shown that the incorporation of fluoro and trifluoromethyl groups into chemical compounds can significantly alter their biological and physical properties, making them valuable for the development of new pharmacologically active agents and materials with unique properties.
Kinase Inhibition for Cancer Therapy
One area of research involves the development of selective kinase inhibitors for cancer therapy. Compounds similar to 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated efficacy in preclinical models of cancer, leading to the advancement of specific analogs into clinical trials. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally related compound, showed complete tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009).
Development of New Analgesics
Another research direction focuses on optimizing the biological properties of chemical compounds for potential analgesic applications. Modifications of the pyridine moiety, similar to those in 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, have been explored to enhance analgesic properties, with specific derivatives showing increased biological activity compared to established drugs (Ukrainets et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of new compounds incorporating fluoro and trifluoromethyl groups have led to the development of polymers and materials with exceptional properties, such as improved solubility, thermal stability, and mechanical strength. These materials are valuable for various applications, including electronics, coatings, and advanced composite materials. For instance, new diphenylfluorene-based aromatic polyamides derived from similar compounds have shown promising results in terms of solubility, thermal stability, and mechanical properties (Hsiao et al., 1999).
Propiedades
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-19-11(6-8)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVESFDDHAWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=NO)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
